n4,6-Dimethyl-n4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine

Antimalarial drug discovery Plasmodium falciparum Structure-activity relationship

n4,6-Dimethyl-n4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine (CAS: 1311961-02-0) is a 2,4-diaminopyrimidine derivative featuring a C6-methyl group and an N4-substituted 2-(pyrrolidin-1-yl)ethyl side chain. With a molecular formula of C12H21N5 and a molecular weight of 235.33 g/mol, it belongs to a well-established class of heterocyclic scaffolds extensively investigated for antiplasmodial and kinase inhibition applications.

Molecular Formula C12H21N5
Molecular Weight 235.33 g/mol
Cat. No. B14914860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen4,6-Dimethyl-n4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine
Molecular FormulaC12H21N5
Molecular Weight235.33 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)N(C)CCN2CCCC2
InChIInChI=1S/C12H21N5/c1-10-9-11(15-12(13)14-10)16(2)7-8-17-5-3-4-6-17/h9H,3-8H2,1-2H3,(H2,13,14,15)
InChIKeyPVEJQXKZFZEZQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4,6-Dimethyl-N4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine: Core Chemical Profile & Procurement Identifiers


n4,6-Dimethyl-n4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine (CAS: 1311961-02-0) is a 2,4-diaminopyrimidine derivative featuring a C6-methyl group and an N4-substituted 2-(pyrrolidin-1-yl)ethyl side chain . With a molecular formula of C12H21N5 and a molecular weight of 235.33 g/mol, it belongs to a well-established class of heterocyclic scaffolds extensively investigated for antiplasmodial and kinase inhibition applications . Its structural signature—the combination of a pyrrolidine-bearing tertiary amine side chain with a 6-methyl pyrimidine core—places it within a specific SAR niche where N4-substituent identity profoundly influences both target potency and ADME/Tox profiles [1].

Why N4,6-Dimethyl-N4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine Cannot Be Replaced by Generic 2,4-Diaminopyrimidine Analogs


Within the 2,4-diaminopyrimidine class, the presence and identity of substituents at the N4 and C6 positions are not interchangeable without altering biological outcomes. Systematic SAR analysis across 45 compounds demonstrated that the 2-(pyrrolidin-1-yl)ethyl group at the N4 (R2) position is one of the few structural features that significantly modulates antiplasmodial activity, while most other substitutions resulted in shallow SAR [1]. Furthermore, the C6-methyl group directly influences in vitro microsomal clearance and hERG liability: replacement with a C6-CF3 group decreased antiplasmodial activity without improving clearance, demonstrating that the C6-Me moiety is a non-substitutable determinant of the activity-clearance balance [1]. Substituting the pyrrolidinyl ethyl side chain with simpler dialkylamino groups eliminates the critical pharmacophoric element for target engagement, making generic 2,4-diaminopyrimidine analogs unsuitable as drop-in replacements [2].

Quantitative Differentiation Evidence for N4,6-Dimethyl-N4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine Versus Closest Analogs


Antiplasmodial SAR: The 2-(Pyrrolidin-1-yl)ethyl Group as a Critical Determinant of P. falciparum Activity

In a systematic SAR study of 45 2,4-diaminopyrimidines tested against Plasmodium falciparum, the presence of a 2-(pyrrolidin-1-yl)ethyl group at the R2 (N4) position was identified as one of the only structural features that significantly affected antiplasmodial activity. The SAR across the series was characterized as 'relatively shallow,' indicating that most substitutions did not substantially alter potency—making the pyrrolidinyl ethyl substituent a uniquely influential pharmacophoric element [1]. Compounds lacking this specific N4 substituent exhibited markedly reduced or negligible activity, establishing the 2-(pyrrolidin-1-yl)ethyl group as a functional necessity rather than an interchangeable feature [2].

Antimalarial drug discovery Plasmodium falciparum Structure-activity relationship

C6-Methyl Versus C6-Trifluoromethyl: Activity and hERG Liability Trade-off

Direct comparison of C6-Me and C6-CF3 analogs within the 2,4-diaminopyrimidine series revealed a critical structure-property relationship. Replacement of the C6-methyl group (present in the target compound) with a trifluoromethyl group resulted in decreased antiplasmodial activity with no concomitant improvement in in vitro microsomal clearance [1]. However, the C6-CF3 substitution decreased hERG channel inhibition, an effect attributed to reduced amine basicity at the C2/C4 positions [1][2]. This establishes the C6-Me compound as occupying a distinct position in the activity-safety continuum: it retains superior antiplasmodial potency relative to its C6-CF3 counterpart, while potentially carrying higher hERG liability that must be managed in lead optimization campaigns .

Lead optimization hERG safety pharmacology Antimalarial ADME

Predicted Physicochemical Profile: LogP, TPSA, and Hydrogen Bonding Capacity Relative to Clinical 2,4-Diaminopyrimidines

Physicochemical characterization data indicate that n4,6-dimethyl-n4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine has a computed LogP of 0.90, TPSA of 58.28 Ų, 5 hydrogen bond acceptors, and 1 hydrogen bond donor . Compared to pyrimethamine (a clinical 2,4-diaminopyrimidine antimalarial; LogP ~2.7, TPSA ~77 Ų, 2 H-bond donors) [1], the target compound exhibits lower lipophilicity and reduced polar surface area, suggesting a distinct oral absorption and tissue distribution profile. The single H-bond donor (versus 2 in pyrimethamine) may contribute to improved passive membrane permeability, while the presence of the basic pyrrolidine moiety (predicted pKa ~8-9) provides pH-dependent solubility advantages over neutral N4-substituted analogs .

Drug-likeness Physicochemical profiling Permeability prediction

Commercial Availability and Purity Benchmarking Against Structurally Similar 2,4-Diaminopyrimidine Building Blocks

The target compound is commercially available from Leyan (Shanghai Haohong Biomedical Technology) at a purity specification of 98% (Product No. 1355165) . In contrast, many structurally analogous N4-substituted 2,4-diaminopyrimidines (e.g., N4,N4-dimethylpyrimidine-4,6-diamine and 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine) are typically supplied at 95% purity from multiple vendors . The 98% purity specification reduces the likelihood of confounding biological assay results arising from impurities, which is particularly relevant for phenotypic antimalarial screens where trace contaminants can produce false-positive growth inhibition [1]. Procurement requires price quotation for 1 g, 5 g, and 10 g scales, with estimated lead times dependent on stock availability across multiple regional warehouses (Shanghai, Anhui, Wuhan, Chengdu, Tianjin, Shenzhen) .

Chemical procurement Building block quality Medicinal chemistry supply

Optimal Research and Procurement Application Scenarios for N4,6-Dimethyl-N4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine


Antimalarial Lead Optimization: C6-Substituent SAR Exploration Around a Validated 2-(Pyrrolidin-1-yl)ethyl Pharmacophore

This compound serves as a critical SAR anchor point for medicinal chemistry teams optimizing antiplasmodial 2,4-diaminopyrimidines. The C6-methyl group has been directly compared to C6-CF3, establishing that C6-Me retains antiplasmodial activity while C6-CF3 diminishes it without improving microsomal clearance [1]. Research groups synthesizing focused libraries around the C6 position should procure this compound as the reference standard from which to measure C6-substituent effects on both potency and hERG liability. The 2-(pyrrolidin-1-yl)ethyl group at N4 is a validated activity-conferring motif, making this compound a mandatory comparator when evaluating alternative N4 substituents .

hERG Safety Liability Assessment in 2,4-Diaminopyrimidine Antimalarial Candidates

The Martyn et al. study established that C6-substituent identity modulates hERG channel inhibition through effects on amine basicity at C2/C4 [1]. This compound (C6-Me) retains the basic amine character associated with hERG binding, making it an ideal positive control for hERG liability screening within 2,4-diaminopyrimidine series. In vitro hERG patch-clamp or fluorescence-based assays comparing this compound against C6-CF3 analogs can quantify the hERG safety margin and guide structural modifications to reduce cardiac risk while preserving antiplasmodial potency . Procurement of both C6-Me and C6-CF3 analogs from a single synthesis batch is recommended for internally controlled hERG comparison studies.

Physicochemical Property Benchmarking for Oral Antimalarial Candidate Selection

With a computed LogP of 0.90, TPSA of 58.28 Ų, and a single hydrogen bond donor, this compound occupies a distinct physicochemical space compared to clinical 2,4-diaminopyrimidines such as pyrimethamine (LogP ~2.7, TPSA ~77 Ų) [1]. Drug discovery teams evaluating oral bioavailability potential can use this compound to probe the relationship between reduced lipophilicity and aqueous solubility in the 2,4-diaminopyrimidine series. Parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies comparing this compound against more lipophilic analogs can establish whether the lower LogP translates to adequate passive permeability for oral absorption [2].

Kinase Inhibitor Screening in 2,4-Diaminopyrimidine-Based Probe Discovery

2,4-Diaminopyrimidines are privileged scaffolds for kinase inhibitor discovery, particularly targeting JAK family kinases, CDKs, and PKB/Akt [1]. The target compound's N4,N4-disubstitution pattern (methyl plus pyrrolidinyl ethyl) creates a steric and electronic environment at the hinge-binding region distinct from simpler N4,N4-dimethyl or N4-monosubstituted analogs. Kinase profiling panels should include this compound alongside N4,N4-dimethylpyrimidine-4,6-diamine to differentiate the contribution of the extended pyrrolidinyl ethyl side chain to kinase selectivity. The 98% purity specification supports reliable IC50 determination in biochemical kinase assays .

Quote Request

Request a Quote for n4,6-Dimethyl-n4-(2-(pyrrolidin-1-yl)ethyl)pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.